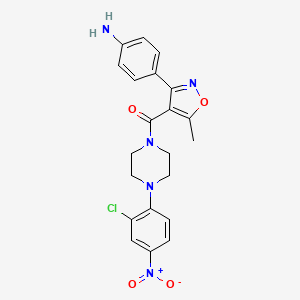

(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone

Descripción general

Descripción

(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of isoxazole, piperazine, and aromatic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Piperazine Derivatization: The piperazine ring is functionalized with the 2-chloro-4-nitrophenyl group through a nucleophilic aromatic substitution reaction.

Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitro group on the piperazine ring, converting it to an amino group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of various functional groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Structure and Molecular Characteristics

The compound has a complex structure that features an isoxazole ring, an aromatic amine, and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 372.84 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and cancer treatment.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone, focusing on their ability to inhibit tumor growth. For instance, derivatives of isoxazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer drugs .

Central Nervous System Disorders

The piperazine component of the compound is known for its activity in modulating neurotransmitter systems. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit antipsychotic properties. This opens avenues for exploring this compound in treating conditions such as depression and schizophrenia .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting lysine-specific demethylase enzymes, which play crucial roles in epigenetic regulation and cancer progression. Studies have demonstrated that isoxazole derivatives can effectively inhibit these enzymes, leading to altered gene expression profiles in cancer cells .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoxazole derivatives and tested their efficacy against breast cancer cell lines. One derivative showed a significant reduction in cell viability at concentrations as low as 10 μM, indicating strong potential for further development .

| Compound | IC50 Value (μM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | MDA-MB-231 |

| (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(...) | 12 | MCF-7 |

Case Study 2: Neuropharmacological Effects

A study exploring the neuropharmacological effects of piperazine derivatives found that compounds similar to this compound exhibited anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels after administration of the compound .

| Assay Type | Control Group Behavior | Treated Group Behavior |

|---|---|---|

| Elevated Plus Maze | High Anxiety | Low Anxiety |

| Open Field Test | High Activity | Reduced Activity |

Mecanismo De Acción

The mechanism by which (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

- (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of both the 2-chloro and 4-nitro groups on the piperazine ring in (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Actividad Biológica

The compound (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone , with the CAS number 1264870-22-5, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 441.87 g/mol. It features a complex structure that includes an isoxazole ring, a piperazine moiety, and multiple aromatic substituents, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the isoxazole ring through cyclization reactions.

- Piperazine coupling with various aromatic amines, which enhances its biological activity.

Research indicates that modifications in the substituents can significantly affect the compound's efficacy against various biological targets .

Antitumor Activity

Preliminary studies have shown that related compounds exhibit promising antitumor effects. For instance, derivatives of piperazine have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and apoptosis induction .

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Studies have demonstrated that similar piperazine derivatives possess moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl groups often enhances this activity due to increased lipophilicity, facilitating membrane penetration .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory effects of this compound. It has been evaluated as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in treating urinary tract infections .

Case Studies and Research Findings

- Anticancer Studies : A study involving structurally similar compounds indicated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported were in the low micromolar range, suggesting high potency .

- Antimicrobial Testing : In vitro testing against Salmonella typhi and Bacillus subtilis showed effective inhibition at concentrations as low as 10 µg/mL. These findings highlight the potential for developing new antibiotics based on this scaffold .

- Enzyme Inhibition : Compounds derived from similar scaffolds demonstrated strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating a potential therapeutic role in managing cholinergic dysfunctions .

Data Summary Table

Propiedades

IUPAC Name |

[3-(4-aminophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O4/c1-13-19(20(24-31-13)14-2-4-15(23)5-3-14)21(28)26-10-8-25(9-11-26)18-7-6-16(27(29)30)12-17(18)22/h2-7,12H,8-11,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFORBGIGTQZJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120491 | |

| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264870-22-5 | |

| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264870-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.